molecular formula C10H17N2O14P3 B1580513 Thymidine 5'-triphosphate sodium salt CAS No. 27821-54-1

Thymidine 5'-triphosphate sodium salt

Cat. No. B1580513
CAS RN: 27821-54-1
M. Wt: 482.17 g/mol
InChI Key: NHVNXKFIZYSCEB-UHFFFAOYSA-N
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Description

Thymidine 5’-triphosphate sodium salt, also known as TTP or dTTP, is one of the four natural deoxynucleotides used for the biosynthesis of deoxyribonucleic acids by DNA polymerases and reverse transcriptases . It has a molecular weight of 504.15 .


Molecular Structure Analysis

The empirical formula of Thymidine 5’-triphosphate sodium salt is C10H16N2O14P3Na . The InChI key is KAELIXTVSANDSE-UHFFFAOYSA-N .


Chemical Reactions Analysis

Thymidine 5’-triphosphate sodium salt is used in DNA synthesis reactions such as PCR, DNA sequencing, cDNA synthesis, and molecular cloning techniques . It has been used as a standard to quantify each dNTP from cellular lysates by the liquid chromatography-mass spectrometry (LC-MS/MS) method .


Physical And Chemical Properties Analysis

Thymidine 5’-triphosphate sodium salt is a synthetic organic compound that is colorless and comes in liquid form . It has a concentration of 100 mM in H2O . It should be stored at a temperature of -20°C .

Scientific Research Applications

Anticancer Agents

Thymidine analogs, such as those derived from thymidine 5'-triphosphate, are critical in cancer research and therapy. Thymidylate synthase (TS) inhibitors, for instance, target the enzyme responsible for the methylation of deoxyuridylate to thymidylate, an essential step in DNA synthesis. This pathway's inhibition is a strategy for anticancer agents, highlighting the relevance of thymidine and its derivatives in developing chemotherapy drugs (Chu et al., 2003). Similarly, Rose et al. (2002) discuss the importance of thymidylate synthase as a target in cancer chemotherapy, underscoring the role of thymidine derivatives in creating more effective treatments (Rose et al., 2002).

DNA Synthesis and Repair

The synthesis and repair of DNA are fundamental biological processes where thymidine analogs are indispensable tools. Cavanagh et al. (2011) describe how analogs like 5-ethynyl-2′-deoxyuridine (EdU), a thymidine analog, can be inserted into replicating DNA, tagging dividing cells for characterization. This approach allows for the examination of cell proliferation, DNA synthesis rates, and the effects of various treatments on these processes, providing a window into cellular function and the impact of disease and therapeutic interventions (Cavanagh et al., 2011).

Enzymatic Studies and Drug Development

Thymidine derivatives are also vital in studying enzymes involved in nucleotide metabolism and as substrates or inhibitors in enzymatic reactions. The development of capillary electrophoretic methods for determining thymidylate and its derivatives facilitates the monitoring of enzyme activities crucial for understanding viral replication mechanisms and designing antiviral drugs. This is exemplified by Tzeng and Hung's work on developing a rapid, sensitive method for assaying thymidine kinase and thymidylate kinase activities, essential for antiviral and anticancer drug development (Tzeng & Hung, 2005).

Molecular Recognition and Chemical Synthesis

The molecular recognition properties of thymidine derivatives have been explored in the development of selective receptors and in chemical synthesis methodologies. Aoki and Kimura (2000) studied the selective recognition of thymidine mono- and diphosphate nucleotides, providing insights into molecular recognition mechanisms that could influence the design of diagnostic tools and therapeutic agents (Aoki & Kimura, 2000). Furthermore, Kore et al. (2012) described a gram-scale chemical synthesis method for 2′-deoxynucleoside-5′-O-triphosphates, including thymidine 5'-triphosphate, showcasing advancements in the production of these critical compounds for research and therapeutic use (Kore et al., 2012).

Mechanism of Action

Target of Action

Thymidine 5’-triphosphate sodium salt primarily targets several enzymes, including Thymidine kinase, cytosolic , Anaerobic ribonucleoside-triphosphate reductase , Thymidylate kinase , Glucose-1-phosphate thymidylyltransferase 2 , DNA primase/helicase , and Thymidine kinase 2, mitochondrial . These enzymes play crucial roles in DNA synthesis, nucleotide metabolism, and cellular growth.

Mode of Action

Thymidine 5’-triphosphate sodium salt interacts with its targets by serving as a substrate for these enzymes. It is involved in the reversible phosphorylation of deoxythymidine monophosphate (dTMP) to deoxythymidine diphosphate (dTDP), using ATP as its preferred phosphoryl donor . This process is essential for DNA synthesis and cellular growth.

Biochemical Pathways

Thymidine 5’-triphosphate sodium salt is one of the four natural deoxynucleotides, along with deoxyadenosine 5’-triphosphate (dATP), deoxyguanosine 5’-triphosphate (dGTP), and deoxycytosine 5’-triphosphate (dCTP). These compounds are used for the biosynthesis of deoxyribonucleic acids by DNA polymerases and reverse transcriptases . Therefore, it plays a significant role in the DNA synthesis pathway.

Result of Action

The primary result of Thymidine 5’-triphosphate sodium salt’s action is the synthesis of DNA. As a building block of DNA, it contributes to the formation of the genetic material in cells . Additionally, it acts as an allosteric regulator of other nucleotides’ metabolism .

Action Environment

The action of Thymidine 5’-triphosphate sodium salt can be influenced by various environmental factors. For instance, the pH of the solution can affect the stability of the compound . .

properties

IUPAC Name

trisodium;[[[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N2O14P3.3Na/c1-5-3-12(10(15)11-9(5)14)8-2-6(13)7(24-8)4-23-28(19,20)26-29(21,22)25-27(16,17)18;;;/h3,6-8,13H,2,4H2,1H3,(H,19,20)(H,21,22)(H,11,14,15)(H2,16,17,18);;;/q;3*+1/p-3/t6-,7+,8+;;;/m0.../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNVJTOALWGZWAI-SPSULGLQSA-K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-])O.[Na+].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-])O.[Na+].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2Na3O14P3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

548.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

3624-46-2, 27821-54-1, 18423-43-3
Record name Thymidine 5'-(tetrahydrogen triphosphate), tetrasodium salt
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Record name Thymidine 5'-(trisodium hydrogen triphosphate)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.044.239
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Record name Thymidine 5â?²-triphosphate sodium salt
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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